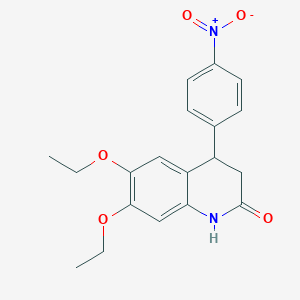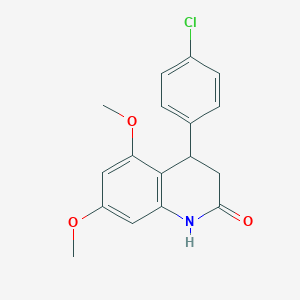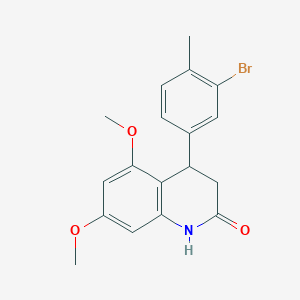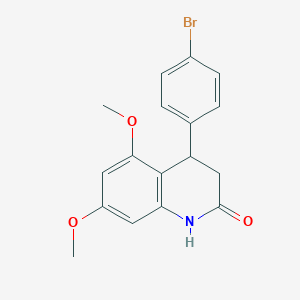
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a synthetic compound that has been synthesized using various methods. BDQ has been the focus of scientific research due to its potential as a therapeutic agent for the treatment of tuberculosis.
作用機序
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone inhibits the activity of the ATP synthase enzyme, which is essential for the production of ATP, the energy currency of the cell. By inhibiting ATP synthase, 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone disrupts the energy metabolism of the bacteria, leading to their death.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been found to have a low toxicity profile in animal studies, indicating its potential as a safe and effective therapeutic agent. It has also been shown to have a long half-life, allowing for once-daily dosing.
実験室実験の利点と制限
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in laboratory experiments, including its high potency, low toxicity, and broad-spectrum activity against drug-resistant strains of tuberculosis. However, its synthesis is complex and requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, including the development of new formulations and delivery methods, the evaluation of its efficacy in combination with other tuberculosis drugs, and the investigation of its potential use in the treatment of other bacterial infections.
In conclusion, 4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that has shown promise as a therapeutic agent for the treatment of tuberculosis. Its mechanism of action, low toxicity profile, and broad-spectrum activity make it a promising candidate for the development of new tuberculosis drugs. Further research is needed to fully understand its potential and to develop new formulations and delivery methods.
科学的研究の応用
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential use in the treatment of tuberculosis, a bacterial infection that affects the lungs. It has been found to be effective against both drug-susceptible and drug-resistant strains of tuberculosis, making it a promising candidate for the development of new tuberculosis drugs.
特性
IUPAC Name |
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c1-21-12-7-14-17(15(8-12)22-2)13(9-16(20)19-14)10-3-5-11(18)6-4-10/h3-8,13H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSFFGQDBBVGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)Br)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromophenyl)-5,7-dimethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



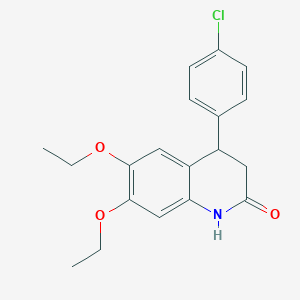
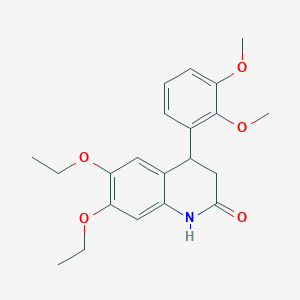


![6,7-diethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4263082.png)

